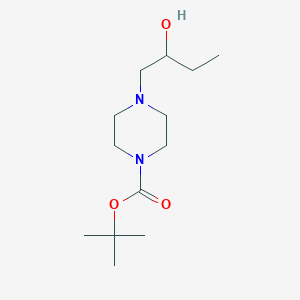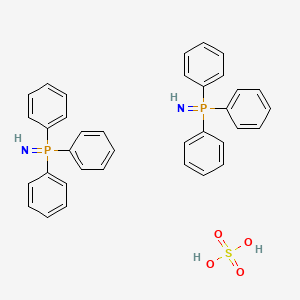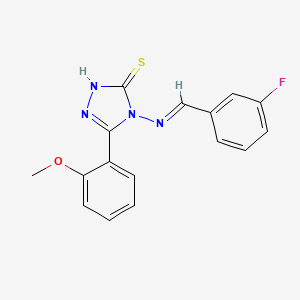
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3. It belongs to the class of piperazine derivatives and features a tert-butyl group, a hydroxybutyl side chain, and a carboxylate functional group. This compound is used in various scientific applications due to its unique structure and properties .
Méthodes De Préparation
Synthetic Routes:: The synthesis of tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate involves several steps. One common synthetic route includes the following:
Alkylation of Piperazine: Piperazine reacts with 2-bromoethanol to form 4-(2-hydroxyethyl)piperazine.
Protection of Hydroxyl Group: The hydroxyl group in 4-(2-hydroxyethyl)piperazine is protected using tert-butyl chloroformate, resulting in tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Hydrolysis: Removal of the protecting group (tert-butyl) under acidic conditions yields this compound.
Industrial Production:: Industrial-scale production methods may vary, but they generally follow similar principles. Optimization of reaction conditions and purification steps ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate can undergo hydrolysis to regenerate 4-(2-hydroxybutyl)piperazine.
Substitution Reactions: The tert-butyl group can be substituted by various nucleophiles (e.g., amines, thiols) to modify the compound.
Esterification: Reaction with carboxylic acids can yield esters of this compound.
Hydrolysis: Acidic conditions (e.g., HCl, HSO).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Esterification: Carboxylic acids (e.g., acetic acid) with acid catalysts (e.g., HSO).
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate finds applications in:
Medicinal Chemistry: As a building block for drug design.
Polymer Chemistry: For functionalizing polymers.
Protein Degradation Research: Used as a linker in PROTAC development for targeted protein degradation.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, similar compounds include:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: A related piperidine derivative with a phenyl group.
4-(2-Bromoethyl)piperazine-1-carboxylate: A structurally related compound with a bromoethyl side chain.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-11(16)10-14-6-8-15(9-7-14)12(17)18-13(2,3)4/h11,16H,5-10H2,1-4H3 |
Clé InChI |
BGBWZMDSNXKRNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044965.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B12044967.png)




![cis-N-((3-Azabicyclo[3.1.0]hexan-6-yl)methyl)-2-hydroxy-N-methyl-2,2-diphenylacetamide hydrochloride](/img/structure/B12044990.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12044995.png)


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)
